molecular formula C19H18N2O4 B14446390 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile CAS No. 79039-03-5

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile

Katalognummer: B14446390
CAS-Nummer: 79039-03-5
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: JMWAMXPSDUCNRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile is a complex organic compound that features a benzonitrile core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The final step involves the attachment of the benzonitrile moiety through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with similar chemical properties.

    4-Methoxybenzonitrile: Contains a methoxy group on the aromatic ring, similar to the methoxymethyl group in the target compound.

    3-Methoxyphenylboronic acid: Another compound with a methoxy group, used in different chemical reactions.

Uniqueness

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile is unique due to the presence of the oxazolidinone ring and the methoxymethyl group, which confer specific chemical and biological properties not found in simpler compounds like benzonitrile or 4-methoxybenzonitrile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

79039-03-5

Molekularformel

C19H18N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]methoxy]benzonitrile

InChI

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-7-5-14(6-8-16)12-24-17-4-2-3-15(9-17)10-20/h2-9,18H,11-13H2,1H3

InChI-Schlüssel

JMWAMXPSDUCNRQ-UHFFFAOYSA-N

Kanonische SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.